Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused bicyclic 5,6 heterocycle . Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate serves as a key intermediate in the synthesis of a variety of heterocyclic compounds due to its reactive sites which allow for further functionalization. Studies have demonstrated its utility in generating novel pyrido and thieno derivatives with potential for diverse applications, including medicinal chemistry and material science. For instance, Bakhite et al. (2005) highlighted its role in the creation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, showcasing its versatility in heterocyclic chemistry through various synthetic pathways. Similarly, Katagiri et al. (1983) explored its reactivity in the formation of ethyl 2,2-dichloro-3-ethoxy-3-(2-pyridylamino)propionates, further emphasizing its importance in the synthesis of complex organic molecules (Bakhite, Al‐Sehemi, & Yamada, 2005); (Katagiri, Niwa, & Kato, 1983).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-3-17-10-5-8(13)7-15-9(6-14-11(10)15)12(16)18-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFWYSZJRAWVAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CN2C1=NC=C2C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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